molecular formula C18H21N3O2S2 B4777282 N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

Cat. No. B4777282
M. Wt: 375.5 g/mol
InChI Key: XJSQMYHALMXDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide, also known as MBTH, is a chemical compound that has been extensively studied for its potential use in scientific research. MBTH is a thiosemicarbazone derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition can lead to the death of cancer cells, making N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide a promising candidate for use in cancer treatment.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has also been studied for its effects on a range of other biochemical and physiological processes. It has been shown to have antioxidant properties, and has been studied as a potential treatment for oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, and has been studied as a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide in lab experiments is its well-established synthesis method. This makes it relatively easy to obtain and work with in the lab. However, one limitation of using N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is that its exact mechanism of action is not fully understood, which can make it difficult to design experiments that target specific biochemical or physiological processes.

Future Directions

There are numerous potential future directions for research on N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide. One promising area of research is in the development of more targeted cancer treatments that use N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide as a key component. Another potential direction is in the development of new therapies for oxidative stress-related diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide and its effects on different biochemical and physiological processes.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has been shown to have anticancer properties, and has been studied as a potential treatment for a range of different types of cancer.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[[2-[(3-methylphenyl)methylsulfanyl]acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-13-6-5-7-14(10-13)11-25-12-17(22)20-21-18(24)19-15-8-3-4-9-16(15)23-2/h3-10H,11-12H2,1-2H3,(H,20,22)(H2,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSQMYHALMXDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCC(=O)NNC(=S)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)sulfanyl]acetyl}hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.